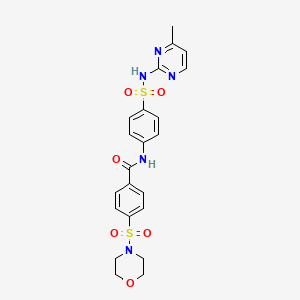

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with two distinct sulfonamide groups. The 4-(morpholinosulfonyl) moiety enhances solubility due to the polar morpholine ring, while the 4-methylpyrimidin-2-yl sulfamoyl group contributes to target binding via hydrogen bonding and hydrophobic interactions. Its structural complexity and dual sulfonamide design make it a candidate for therapeutic applications, particularly in oncology and infectious diseases .

Properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O6S2/c1-16-10-11-23-22(24-16)26-34(29,30)19-8-4-18(5-9-19)25-21(28)17-2-6-20(7-3-17)35(31,32)27-12-14-33-15-13-27/h2-11H,12-15H2,1H3,(H,25,28)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTFWNHPCYLUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Sulfonamide Intermediate: The reaction between 4-methylpyrimidine-2-amine and a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

Coupling with 4-Aminobenzamide: The sulfonamide intermediate is then coupled with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Introduction of the Morpholine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or morpholine moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC).

Nucleophiles: Morpholine, alkyl halides.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Amines and Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide and benzamide groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzamide moiety may interact with other molecular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The compound is compared to analogs with modifications in:

- Sulfamoyl substituents (e.g., pyrimidine derivatives, thiazoles).

- Amide linkages (e.g., acetamide vs. benzamide).

- Auxiliary groups (e.g., fluorobiphenyl, naphthalenyl).

Table 1: Structural and Physical Properties of Selected Compounds

*Hypothetical formula based on structural analysis.

Structure-Activity Relationship (SAR) Insights

- 4-Methylpyrimidin-2-yl Group : Enhances binding to enzymes (e.g., urease, kinases) via π-π stacking and hydrogen bonding. Methyl substitution improves metabolic stability compared to unsubstituted pyrimidines .

- Morpholinosulfonyl Group: Increases solubility and bioavailability, as seen in analogs from and . Morpholine’s oxygen atoms may engage in water-mediated interactions .

- Fluorinated Auxiliary Groups : Fluorobiphenyl in ’s compound 16 improves membrane permeability and target affinity, a common strategy in drug design .

- Amide Linkage : Benzamide derivatives (e.g., ) show higher rigidity and binding specificity compared to acetamide analogs (e.g., ) .

Physicochemical Properties

- Melting Points : Range from 159–210°C for benzamide derivatives () to 241–248°C for isoxazole-containing compounds (), reflecting variations in crystallinity and stability .

- Spectral Data : Consistent ¹H-NMR peaks for sulfonamide protons (δ 10–12 ppm) and morpholine signals (δ 3–4 ppm) validate structural motifs across analogs .

Biological Activity

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H14N4O3S

- CAS Number : 127-73-1

- Molecular Weight : 306.35 g/mol

- IUPAC Name : N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as cancer progression and neurodegenerative diseases. The morpholine and pyrimidine moieties contribute to its binding affinity and specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes linked to cancer and neurodegenerative disorders, particularly through modulation of pathways involving amyloid precursor protein (APP) processing.

- Receptor Modulation : It interacts with receptors implicated in mood regulation and pain management, showcasing potential in treating conditions like depression and chronic pain.

Biological Activity

Research has highlighted several aspects of the biological activity associated with this compound:

Anticancer Activity

Studies indicate that this compound demonstrates significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer models by targeting specific signaling pathways.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In vitro studies have demonstrated that it can reduce the levels of toxic amyloid-beta peptides, which are implicated in Alzheimer's disease pathology.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential sulfonylation and coupling reactions. For example, sulfamoyl groups can be introduced via reaction of 4-methylpyrimidin-2-amine with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Morpholinosulfonyl groups are incorporated using morpholine and sulfonyl chloride intermediates. Reaction optimization includes temperature control (e.g., room temperature for coupling steps), solvent selection (e.g., methanol for hydrogenation), and catalyst use (e.g., Pd/C for hydrogenolysis). Yield improvements often require iterative reagent addition and purification via flash chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm).

- Mass Spectrometry (ESI-HRMS/EI-MS) : To verify molecular weight (e.g., [M+H]⁺ peaks).

- Melting Point Analysis : Consistency with literature values (e.g., 170–173°C for related sulfonamides) ensures crystallinity.

- Infrared (IR) Spectroscopy : Confirmation of sulfonamide (S=O stretches ~1350 cm⁻¹) and amide (C=O stretches ~1650 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology : Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH. Stability studies involve HPLC monitoring under varying temperatures (4°C to 37°C) and light exposure. For example, sulfonamide derivatives often degrade under prolonged UV light, necessitating dark storage .

Advanced Research Questions

Q. How does the sulfamoyl-morpholino dual functionalization influence the compound’s bioactivity, and what computational tools can model these interactions?

- Methodology : The sulfamoyl group enhances target binding via hydrogen bonding, while the morpholino moiety improves solubility and pharmacokinetics. Molecular docking (e.g., AutoDock) and molecular dynamics simulations (e.g., Amber) can predict binding affinities to enzymes like dihydrofolate reductase. Free energy perturbation calculations assess substituent contributions to binding .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

- Methodology : Comparative studies using isogenic cell lines or enzyme isoforms can isolate target-specific effects. For example, discrepancies in antimicrobial activity may arise from differential penetration across bacterial membranes, evaluated via outer membrane permeability assays. Meta-analysis of published IC₅₀ values and structural-activity relationship (SAR) modeling (e.g., CoMFA) identifies critical substituents .

Q. How can late-stage functionalization of the sulfonamide group be achieved to diversify the compound’s derivatives?

- Methodology : Pyrylium salts (e.g., Pyry-BF₄) enable selective sulfonyl chloride formation from sulfonamides at room temperature. Subsequent nucleophilic substitution with amines or alcohols yields derivatives. Reaction monitoring via TLC and stoichiometric control (e.g., 2.55 equiv MgCl₂) minimizes byproducts. Yields up to 68% are achievable with column chromatography purification .

Q. What crystallographic insights exist for the sulfonamide-morpholino motif, and how do they inform drug design?

- Methodology : Single-crystal X-ray diffraction reveals bond angles (e.g., C–S–N ~107°) and non-covalent interactions (e.g., π-stacking of pyrimidine rings). Disorder in morpholino rings (observed in 20% of cases) suggests conformational flexibility, which can be stabilized via co-crystallization with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.